1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene
Overview
Description
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a halogenated aromatic compound, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,5-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.
Scientific Research Applications
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-fluorobenzene
- 2,4-Dichloro-1-fluorobenzene
- 1,5-Dichloro-2-methoxy-4-fluorobenzene
Uniqueness
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The difluoromethoxy group adds further complexity, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPMEAYNKFVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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